molecular formula C24H21Cl2N3O2S B2669800 (Z)-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 488129-78-8

(Z)-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B2669800
CAS No.: 488129-78-8
M. Wt: 486.41
InChI Key: UIZJAQUIKXFPMS-MOHJPFBDSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-thiazolidine core. Its Z-configuration is critical for stereochemical stability and biological interactions . Key structural features include:

  • 2,3-Dichlorobenzyl group: Enhances lipophilicity and may influence receptor binding via halogen interactions.
  • Piperidin-1-yl group: Introduces a tertiary amine, improving solubility and pharmacokinetic properties. Thiazolidinones are known for diverse biological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The nitrile group (-CN) in this compound may act as a hydrogen bond acceptor or participate in covalent interactions with biological targets.

Properties

IUPAC Name

(2Z)-2-[5-[(2,3-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O2S/c25-19-11-7-8-16(21(19)26)14-20-23(31)29(17-9-3-1-4-10-17)24(32-20)18(15-27)22(30)28-12-5-2-6-13-28/h1,3-4,7-11,20H,2,5-6,12-14H2/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZJAQUIKXFPMS-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2N(C(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\2/N(C(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a thiazolidinone derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be classified as a thiazolidinone, characterized by a thiazolidine ring fused with a phenyl group and a piperidine moiety. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

1. Antidiabetic Properties

Research has indicated that thiazolidinones have significant antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose metabolism and insulin sensitivity.

Case Study:
A study demonstrated that thiazolidinone derivatives exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound showed an IC50 value comparable to known DPP-IV inhibitors, indicating its potential as an antidiabetic agent .

2. Anticancer Activity

Thiazolidinones have been explored for their anticancer properties, particularly against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Research Findings:
A study on related thiazolidinones highlighted their ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Compounds with similar structural features to this compound exhibited selective inhibition of CA IX over other isoforms, suggesting a targeted approach to cancer therapy .

3. Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Their efficacy against various bacterial strains has been documented, making them candidates for further development as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticDPP-IV inhibition
AnticancerCA IX inhibition; apoptosis induction
AntimicrobialInhibition of bacterial growth

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition leads to increased levels of incretin hormones, enhancing insulin secretion.
  • Carbonic Anhydrase IX : Targeting this enzyme may disrupt tumor growth and promote cancer cell death.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. Studies have demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. The compound has been evaluated for its antiproliferative activity against several cancer cell lines, including:

Cell Line IC50 (μM) Activity Level
HeLa (Cervical Cancer)< 10Potent
MCF-7 (Breast Cancer)< 10Potent
HCT-116 (Colorectal)ModerateModerate Activity
HepG-2 (Liver Cancer)ModerateModerate Activity
PC-3 (Prostate Cancer)> 10Weak Activity

The compound's mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that thiazolidinone derivatives can inhibit the growth of various bacterial strains. The structure of the compound allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function. This property suggests its application as a lead compound in the development of new antibiotics .

Antituberculosis Activity

Recent studies have highlighted the potential use of this compound as an antituberculosis agent. Molecular docking studies have indicated that it may interact effectively with targets involved in Mycobacterium tuberculosis metabolism. This opens avenues for developing new treatments against multidrug-resistant strains of tuberculosis .

Molecular Docking and Computational Studies

Computational studies play a crucial role in understanding the interactions of this compound with biological targets. Molecular docking simulations have been employed to predict binding affinities and orientations of the compound with various proteins related to disease mechanisms. These insights help in optimizing the compound for enhanced efficacy and reduced side effects .

Synthesis and Structural Modifications

The synthesis of (Z)-2-(5-(2,3-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves several steps, including condensation reactions and functional group modifications. Researchers are exploring structural modifications to enhance its biological activity and selectivity against specific disease targets .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Halogen vs. Polar Groups: The target compound’s 2,3-dichlorobenzyl group increases lipophilicity compared to methoxy/propoxy () or methyl groups (). This may enhance membrane permeability but reduce aqueous solubility . Nitrile Group: Common in all compared compounds; its electron-withdrawing nature stabilizes the thiazolidinone core and may modulate reactivity .

The dihydrothiazole core in ’s compound introduces conformational flexibility, which could affect target selectivity .

Stereochemical Considerations :

  • The Z-configuration is conserved across all compounds, critical for maintaining the planar geometry required for interactions with biological targets .

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